7-(4-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyrrolo[2,3-d]pyrimidine core, which is known for its significant biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Preparation Methods
The synthesis of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE involves several steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures.
Introduction of the Chlorophenyl and Phenyl Groups: These groups can be introduced via palladium-catalyzed cross-coupling reactions.
Attachment of the Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, often using piperidine derivatives.
Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE undergoes various chemical reactions:
Scientific Research Applications
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE involves the inhibition of protein kinase B (Akt). This enzyme plays a crucial role in the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which regulates cell growth and survival . By inhibiting Akt, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit Akt but have different pharmacokinetic properties.
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This derivative has shown potent antitubercular activity.
AZD5363: A clinical candidate with increased potency and selectivity against Akt.
The uniqueness of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3,5-DIMETHYLPIPERIDINE lies in its specific substitution pattern, which enhances its biological activity and selectivity for Akt inhibition .
Properties
Molecular Formula |
C25H25ClN4 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H25ClN4/c1-17-12-18(2)14-29(13-17)24-23-22(19-6-4-3-5-7-19)15-30(25(23)28-16-27-24)21-10-8-20(26)9-11-21/h3-11,15-18H,12-14H2,1-2H3 |
InChI Key |
MRFTYVLARGHQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C |
Origin of Product |
United States |
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